molecular formula C12H12N4O4S B7043567 1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide

1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide

Cat. No.: B7043567
M. Wt: 308.32 g/mol
InChI Key: LORDGVZYFBDNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide is a compound that combines the structural features of quinoline and azetidine. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . Azetidines, on the other hand, are four-membered nitrogen-containing heterocycles that exhibit unique reactivity due to their ring strain . The combination of these two moieties in a single molecule makes this compound an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide involves multiple steps, starting with the preparation of the quinoline and azetidine precursors. The quinoline moiety can be synthesized using various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction . The azetidine ring can be formed through cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines .

For industrial production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate into DNA, disrupting its function and leading to cell death . The sulfonamide group can inhibit enzymes like dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This dual mechanism makes the compound effective against a wide range of pathogens.

Comparison with Similar Compounds

1-(5-Nitroquinolin-6-yl)azetidine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the quinoline and azetidine moieties, which endows it with a broad spectrum of biological activities and unique chemical reactivity.

Properties

IUPAC Name

1-(5-nitroquinolin-6-yl)azetidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c13-21(19,20)8-6-15(7-8)11-4-3-10-9(2-1-5-14-10)12(11)16(17)18/h1-5,8H,6-7H2,(H2,13,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDGVZYFBDNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.